2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPMWNSLVMCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359509 | |
| Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150225-47-1 | |
| Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
Synthesis of 2-methoxybenzoyl chloride :
-
Amide Coupling :
-
Workup :
Key Data :
Advantages : Simplicity, scalability.
Challenges : Handling corrosive acyl chlorides; requires strict moisture control.
Coupling Reagent-Mediated Synthesis
Coupling agents like DIC (N,N'-diisopropylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed to activate the carboxylic acid.
Procedure:
-
Activation :
-
Amine Addition :
-
Purification :
Key Data :
Advantages : Avoids acyl chloride synthesis; higher yields.
Challenges : Cost of reagents; longer reaction times.
Boron-Catalyzed Amidation
A novel method using triphenylborane (BPh₃) in 1,1,2-trichloroethane enables direct coupling under catalytic conditions.
Procedure:
-
Reaction Setup :
-
Workup :
Key Data :
Advantages : Catalytic efficiency; no pre-activation required.
Challenges : High temperature; specialized solvent.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Cost | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 65–75 | 20–40 | Low | High |
| Coupling Reagents | 70–85 | 25 | High | Moderate |
| Boron Catalysis | 60–75 | 120 | Moderate | Low |
Optimization Strategies
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Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of the trifluoromethyl group.
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Base Choice : Triethylamine outperforms pyridine in suppressing side reactions.
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Purification : Ethanol recrystallization removes unreacted amine, while chromatography resolves byproducts.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-N-(4-(trifluoromethyl)phenyl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Synthesis
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including:
- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant biological activity. It has been investigated for its antimicrobial and anticancer properties:
- Anti-inflammatory Effects : A study demonstrated that this compound could reduce inflammatory pain markers in a rat model, suggesting potential anti-inflammatory properties.
- Cytotoxicity Against Cancer Cells : Comparative studies have shown that it exhibits superior cytotoxicity and selectivity towards cancer cells when compared to other benzamide derivatives.
Medicinal Applications
Potential Therapeutic Agent
Due to its unique chemical structure, this compound is explored as a potential therapeutic agent:
- Cancer Treatment : Its selective cytotoxicity makes it a candidate for further development as an anticancer drug.
- Inflammatory Diseases : Its anti-inflammatory properties may also position it as a treatment option for various inflammatory conditions.
Industrial Applications
Development of Specialty Chemicals
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow for the formulation of products with specific characteristics tailored to industry needs.
Case Study 1: Anti-inflammatory Effects
A study involving a rat model demonstrated that oral administration of similar compounds led to significant reductions in inflammatory pain markers, indicating that this compound may also possess anti-inflammatory properties.
Case Study 2: Comparative Cytotoxicity
In comparative studies against other benzamide derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells. This highlights its potential as a lead compound for further development.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Investigated for antimicrobial and anticancer properties |
| Medicine | Potential therapeutic agent for cancer and inflammatory diseases |
| Industry | Development of specialty chemicals and materials |
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Benzamide Ring
Table 1: Impact of Substituents at the 2-Position of the Benzamide Ring
Key Observations :
- Chlorine Addition : Introducing a chlorine atom at the 5-position (e.g., compound 14 in ) enhances antimicrobial and anticancer activity, likely due to increased electrophilicity and membrane disruption .
- Hydroxy vs. Methoxy : Replacing -OCH₃ with -OH (as in ) improves hydrogen-bonding capacity, boosting antibacterial efficacy but reducing solubility. Methoxy derivatives exhibit better blood-brain barrier penetration .
Modifications on the Aniline Moiety
Table 2: Role of Trifluoromethyl (-CF₃) vs. Other Groups
Key Observations :
- Trifluoromethyl Advantage : The -CF₃ group confers superior lipophilicity and resistance to oxidative metabolism, making it a preferred substituent for prolonged activity .
- Heterocyclic Additions: Compounds like 4-Methoxy-N-(4-(4-CF₃-phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide () exhibit redirected activity (e.g., kinase inhibition) due to extended π-systems and hydrogen-bond acceptors.
Antimicrobial Activity :
- The parent compound shows moderate growth inhibition against Desulfovibrio piger Vib-7 (53% at 1.10 µmol/L), while 5-chloro-2-hydroxy analogs achieve >90% inhibition due to enhanced electrophilicity .
- Methoxylation vs. Hydroxylation : Hydroxy derivatives (e.g., 5-chloro-2-hydroxy-N-(4-CF₃-phenyl)benzamide) exhibit stronger bactericidal effects but higher cytotoxicity, limiting therapeutic indices .
Anticancer and Kinase Inhibition :
Antidiabetic Activity :
- KRP-297 (), a thiazolidinedione derivative, demonstrates the impact of auxiliary functional groups.
Physicochemical and Pharmacokinetic Profiles
Table 3: Comparative Physicochemical Properties
Key Observations :
- logP and Permeability : Higher logP in chlorinated derivatives improves membrane permeability but risks off-target toxicity.
- Polar Surface Area (PSA) : Hydroxy derivatives (PSA >60 Ų) exhibit reduced blood-brain barrier penetration compared to methoxy analogs .
Biological Activity
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetic properties, and comparative analysis with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N O2
- Molecular Weight : 299.27 g/mol
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration and interaction with cellular targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterase (PDE), which plays a critical role in cellular signaling pathways. Inhibition of PDE can lead to increased levels of cyclic AMP (cAMP), promoting various physiological responses such as anti-inflammatory effects .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, it has been noted to affect cell cycle regulation and promote programmed cell death in various cancer cell lines .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from these studies:
These results indicate that the compound possesses significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. While specific data on this compound is limited, related compounds with similar structures have shown favorable pharmacokinetic profiles:
- Bioavailability : Compounds with trifluoromethyl substitutions often exhibit enhanced bioavailability due to improved solubility and stability.
- Half-Life : Studies indicate that related compounds have half-lives ranging from 2 to 8 hours, allowing for effective dosing regimens in therapeutic applications .
Case Studies
- Anti-inflammatory Effects : A study involving a rat model demonstrated that oral administration of a similar compound led to significant reductions in inflammatory pain markers, correlating with increased blood levels post-administration . This suggests that this compound may also possess anti-inflammatory properties.
- Comparison with Other Compounds : In comparative studies against other benzamide derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells, highlighting its potential as a lead compound for further development .
Q & A
Q. What protocols mitigate mutagenicity risks during handling?
- Methodological Answer : Follow ACS guidelines for mutagenic compounds: use fume hoods, double-glove PPE, and Ames II testing for risk assessment. Store intermediates at -20°C under argon to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
